molecular formula C9H14O2 B14358778 3-Methylideneoct-4-enoic acid CAS No. 90252-87-2

3-Methylideneoct-4-enoic acid

Cat. No.: B14358778
CAS No.: 90252-87-2
M. Wt: 154.21 g/mol
InChI Key: LCFWXOBMIFRSGU-UHFFFAOYSA-N
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Description

3-Methylideneoct-4-enoic acid: is an organic compound characterized by the presence of a carboxylic acid group and a double bond within its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylideneoct-4-enoic acid can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds . This method typically involves the reaction of a boronic acid derivative with an appropriate halide under palladium catalysis. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve the dehydration of boric acid with alcohols to form boronic esters, which are then used in further reactions . This method is advantageous due to its scalability and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Methylideneoct-4-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methylideneoct-4-enoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylideneoct-4-enoic acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic processes that lead to the formation of different products. The presence of the double bond and carboxylic acid group allows it to engage in a variety of chemical transformations, influencing biological and chemical pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Methylideneoctanoic acid: Similar structure but lacks the double bond at the 4-position.

    4-Octenoic acid: Contains a double bond but lacks the methylidene group.

    3-Methylhex-4-enoic acid: Similar structure with a shorter carbon chain.

Uniqueness

3-Methylideneoct-4-enoic acid is unique due to the presence of both a methylidene group and a double bond within its carbon chain.

Properties

90252-87-2

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

3-methylideneoct-4-enoic acid

InChI

InChI=1S/C9H14O2/c1-3-4-5-6-8(2)7-9(10)11/h5-6H,2-4,7H2,1H3,(H,10,11)

InChI Key

LCFWXOBMIFRSGU-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(=C)CC(=O)O

Origin of Product

United States

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